
3'-p-Hydroxypaclitaxel
描述
3’-p-Hydroxypaclitaxel is a metabolite of the widely used chemotherapeutic drug paclitaxel. It is formed through the enzymatic hydroxylation of paclitaxel at the 3’ position on the phenyl ring. This compound, although less potent than paclitaxel, contributes to the overall antitumor activity observed in patients undergoing paclitaxel therapy .
准备方法
Synthetic Routes and Reaction Conditions: 3’-p-Hydroxypaclitaxel is synthesized through the hydroxylation of paclitaxel. The process involves the cytochrome P450 enzyme system, particularly CYP3A4, which adds a hydroxyl group at the para position of the phenyl ring attached to the taxane core .
Industrial Production Methods: The industrial production of 3’-p-Hydroxypaclitaxel involves the extraction of paclitaxel from the bark of the Pacific Yew tree, followed by enzymatic hydroxylation using CYP3A4. The compound is then purified using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques .
化学反应分析
Types of Reactions: 3’-p-Hydroxypaclitaxel undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of 3’-p-Hydroxypaclitaxel .
科学研究应用
Quantification Techniques
Recent studies have developed advanced methodologies for quantifying 3'-p-OH-PTX alongside other metabolites. A notable study employed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to analyze the pharmacokinetics of paclitaxel and its metabolites in mouse plasma and tumor tissues. The method demonstrated linearity and precision, enabling detailed studies on the distribution of 3'-p-OH-PTX in tumors post-administration of paclitaxel .
Metabolic Pathways
The metabolism of paclitaxel involves several cytochrome P450 enzymes, particularly CYP3A1/3A2, which are primarily responsible for converting paclitaxel into 3'-p-OH-PTX and other hydroxylated metabolites. A study focusing on the metabolic profiles in rats revealed that 3'-p-OH-PTX is one of the significant metabolites formed during the metabolic process, illustrating interspecies differences in drug metabolism .
Antitumor Efficacy
Research indicates that 3'-p-OH-PTX retains antitumor properties similar to its parent compound, paclitaxel. Its ability to inhibit microtubule depolymerization contributes to its efficacy against various cancers. Preclinical studies have suggested that 3'-p-OH-PTX can enhance the therapeutic index of paclitaxel by potentially reducing side effects while maintaining or improving anticancer activity.
Combination Therapies
The potential of 3'-p-OH-PTX in combination therapies is under investigation. It may be utilized alongside other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms observed with standard treatments. This approach could lead to improved outcomes in patients with resistant cancer types.
Clinical Trials
Clinical investigations have explored the pharmacokinetics of 3'-p-OH-PTX in cancer patients undergoing treatment with paclitaxel. These trials aim to assess the correlation between metabolite levels and treatment responses, providing insights into optimizing dosing regimens based on individual metabolic profiles.
Patient Outcomes
Emerging data from patient studies suggest that monitoring levels of 3'-p-OH-PTX could serve as a biomarker for treatment efficacy and toxicity. Understanding how this metabolite influences patient outcomes can guide personalized treatment strategies, allowing for adjustments based on individual responses to therapy.
作用机制
3’-p-Hydroxypaclitaxel exerts its effects by stabilizing microtubules and inhibiting their disassembly. This action prevents the normal function of microtubule growth, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to β-tubulin, enhancing the polymerization of β-tubulins and stabilizing the microtubules .
相似化合物的比较
Paclitaxel: The parent compound from which 3’-p-Hydroxypaclitaxel is derived.
6α-Hydroxypaclitaxel: Another metabolite of paclitaxel formed through hydroxylation at the 6α position.
Uniqueness: 3’-p-Hydroxypaclitaxel is unique due to its specific hydroxylation at the para position of the phenyl ring, which slightly modifies its physicochemical properties relative to paclitaxel. This structural change increases the molecule’s polarity, potentially affecting its solubility, distribution, and overall pharmacokinetic profile .
生物活性
3'-p-Hydroxypaclitaxel (3'-p-OH-PTX) is a significant metabolite of paclitaxel, a widely used chemotherapeutic agent primarily for treating various cancers, including ovarian and breast cancer. Understanding the biological activity of 3'-p-OH-PTX is crucial for optimizing therapeutic strategies and minimizing adverse effects associated with paclitaxel treatment.
Metabolic Pathways
The metabolism of paclitaxel involves several cytochrome P450 enzymes, particularly CYP3A1 and CYP3A2 in rats, which are responsible for converting paclitaxel into its hydroxylated metabolites, including 3'-p-OH-PTX and 2-hydroxypaclitaxel (2-OH-PTX) . In humans, the metabolic pathways may differ due to variations in enzyme expression and activity, which can affect drug efficacy and safety.
Table 1: Metabolites of Paclitaxel
Metabolite | Enzyme Involved | Species |
---|---|---|
This compound | CYP3A1/3A2 | Rat |
2-Hydroxypaclitaxel | CYP3A1/3A2 | Rat |
6α-Hydroxypaclitaxel | CYP2C8 | Human |
Pharmacokinetics
Research indicates that the pharmacokinetics of 3'-p-OH-PTX can be influenced by various factors, including the formulation vehicle Cremophor EL, which affects the kinetics of paclitaxel and its metabolites . A population pharmacokinetic study involving 1156 samples from women undergoing treatment for gynecological cancer demonstrated that the concentrations of 3'-p-OH-PTX were significantly correlated with Cremophor EL concentrations .
Biological Activity
The biological activity of 3'-p-OH-PTX has been evaluated in several studies. It exhibits cytotoxic effects similar to paclitaxel, contributing to its potential as an anticancer agent. For instance, a study assessing the inhibitory effects of various extracts on 6α-hydroxypaclitaxel and 3'-p-OH-PTX found that both metabolites retained significant activity against cancer cell lines .
Case Study: Efficacy in Cancer Treatment
In a clinical setting, patients receiving paclitaxel often experience varying degrees of efficacy and toxicity. A notable case involved patients treated with a combination of paclitaxel and cisplatin, where the incidence of neurotoxicity was significantly higher with rapid infusion rates. This highlights the importance of understanding the role of metabolites like 3'-p-OH-PTX in mediating these effects .
Drug Interactions
The interaction between paclitaxel and other substances can also influence the levels and activity of its metabolites. For example, studies have shown that certain herbal extracts can inhibit or induce the metabolism of paclitaxel, thereby affecting the concentration of 3'-p-OH-PTX in circulation . This underscores the need for careful monitoring during combination therapies.
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSMHFPSILYEIA-MZXODVADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314434 | |
Record name | 3′-p-Hydroxypaclitaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132160-32-8 | |
Record name | 3′-p-Hydroxypaclitaxel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132160-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-p-Hydroxypaclitaxel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132160328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3′-p-Hydroxypaclitaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3'-p-Hydroxypaclitaxel and how does it relate to paclitaxel?
A1: this compound is a major metabolite of the anticancer drug paclitaxel (Taxol®). [, , , , , , , , , ] Paclitaxel is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the primary enzyme responsible for this compound formation. [, ]
Q2: How does the metabolism of paclitaxel vary between individuals?
A2: Significant inter-individual differences exist in paclitaxel metabolism, even among individuals without known liver dysfunction. [, ] These differences are primarily attributed to variations in the expression and activity of CYP2C8 and CYP3A4 enzymes, which are responsible for the formation of 6α-hydroxypaclitaxel and this compound, respectively. [, ] Genetic polymorphisms in the genes encoding these enzymes, as well as the drug transporter MDR1, can contribute to the observed variability. []
Q3: What is the relative abundance of this compound compared to other paclitaxel metabolites?
A3: While 6α-hydroxypaclitaxel is generally the major metabolite of paclitaxel produced by CYP2C8, the relative abundance of this compound, produced by CYP3A4, can vary significantly. [] Some individuals exhibit a "shifting phenomenon" where CYP3A4-mediated metabolism becomes more prominent. [] Notably, in mice, this compound and 6α-hydroxypaclitaxel are found primarily in the gut, liver, and gall bladder, suggesting direct biliary excretion. []
Q4: Can this compound be detected in patients undergoing paclitaxel treatment?
A4: Yes, this compound can be detected in the plasma of patients receiving paclitaxel therapy. [, , ] Its concentration, along with other paclitaxel metabolites, can be quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC). [, , , , ]
Q5: Are there any known drug interactions that can affect this compound levels?
A5: Co-administration of drugs that inhibit or induce CYP3A4 activity can significantly alter the plasma concentrations of this compound. For instance, antifungal drugs like ketoconazole and miconazole, as well as the antineoplastic drug doxorubicin, have been shown to inhibit the formation of 6α-hydroxypaclitaxel, potentially leading to an increase in this compound levels. [] Additionally, co-administration of paclitaxel with cyclosporin A, an inhibitor of both P-glycoprotein and CYP3A, resulted in higher this compound:paclitaxel AUC ratios compared to intravenous paclitaxel administration. []
Q6: Can this compound be detected in newborns exposed to paclitaxel during gestation?
A6: Research has confirmed the presence of this compound in meconium samples collected from newborns whose mothers underwent paclitaxel chemotherapy during pregnancy. [, ] This finding provides direct evidence of fetal exposure to paclitaxel and its metabolites.
Q7: What analytical techniques are employed to identify and quantify this compound?
A7: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly used for the identification and quantification of this compound in biological samples. [, , , , ] Additionally, tandem mass spectrometry (MS/MS) can be employed for structural characterization. [] Immunoassays utilizing monoclonal antibodies have also been developed for rapid and cost-effective measurement of paclitaxel and its metabolites, including this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。